1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
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Overview
Description
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1-{imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Related imidazo[2,1-b]thiazole compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Related compounds have been shown to exhibit anticancer activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to interact with DNA and caspase-3, suggesting potential mechanisms of action .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stable structures, suggesting that this compound may also exhibit stability over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the presence of a dehydrating system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine . This multistage system allows for the efficient production of the compound without the need for intermediate isolation.
Chemical Reactions Analysis
Types of Reactions: 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with moderate activity against kidney cancer cells. It is also being explored for its antiviral and antimicrobial properties.
Materials Science: The unique structure of the compound makes it suitable for use in the development of new materials, such as electroluminescent materials for OLED devices.
Catalysis: The spatial structure of the compound allows it to be used as a catalyst in asymmetric synthesis.
Comparison with Similar Compounds
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidin-3-ylthiazol-2-amine:
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
2-Arylideneimidazo[2,1-b]thiazine: Known for its antituberculosis activity.
Properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-5-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-4-8-7-9(6)2-3-11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVRANSBZGWPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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